N,N'-Dinitrosopiperazine

Description

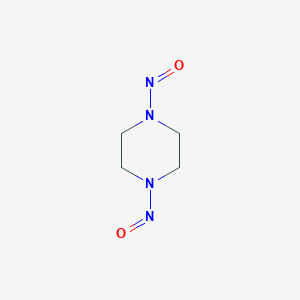

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dinitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSYEWGYAFFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020527 | |

| Record name | Dinitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER, ACETONE; VERY SOL IN HOT ALCOHOL | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00019 [mmHg] | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW PLATES FROM WATER | |

CAS No. |

140-79-4 | |

| Record name | N,N′-Dinitrosopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrosopiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU48C6581I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-dinitrosopiperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 °C | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Formation Mechanisms of 1,4 Dinitrosopiperazine

Chemical Synthesis Pathways

The primary route to synthesizing 1,4-dinitrosopiperazine involves the nitrosation of piperazine (B1678402). This reaction can be influenced by a variety of factors, including the nitrosating agent used, the pH of the solution, and the presence of other chemical species.

Nitrosation of Piperazine by Nitrite (B80452) and Nitrosating Agents

The reaction of piperazine with a nitrosating agent, such as nitrite, is the fundamental pathway to 1,4-dinitrosopiperazine. nih.gov This process can also yield mononitrosopiperazine (MNPZ). utexas.edu In the context of CO2 capture systems, nitrogen oxides (NOx) present in flue gas can lead to the formation of nitrite, which then reacts with piperazine. researchgate.netepa.govnih.gov The nitrosating agent dinitrogen trioxide (N2O3) is also a key player in the formation of nitrosamines in the absorber unit of post-combustion CO2 capture (PCCC) systems. nih.gov

Role of pH in Nitrosation Reactions

The pH of the reaction medium plays a critical role in the nitrosation of piperazine. The rate of nitrosation often exhibits a bell-shaped curve with respect to pH, with optimal rates typically observed in the acidic range of pH 3-4. europa.eu This is because the formation of the active nitrosating agent, N2O3, is favored at lower pH, while the concentration of the unprotonated, reactive form of the amine decreases. europa.eu Conversely, at higher pH values, the concentration of the unprotonated amine is greater, but the formation of the nitrosating agent is less favorable. europa.eu For instance, in one study, the nitrosation of piperazine with sodium nitrite was conducted in a citrate (B86180)/HCl buffer at a pH range of 0.5-6.0. psu.edu In another process, after nitrosation, the reaction mass was alkalinized to a pH of 8.8. google.com It has been noted that a highly acidic environment (pH less than 6) can lead to the decomposition of nitroso derivatives of piperazine. google.com

Kinetic Studies of Nitrosation from Nitrite and Piperazine in CO2 Capture Systems

Kinetic studies are crucial for understanding the rate of 1,4-dinitrosopiperazine formation, especially in industrial settings like CO2 capture systems where piperazine is used as a solvent. Research has shown that the formation of N-nitrosopiperazine from nitrite and piperazine is a first-order reaction with respect to nitrite, piperazine carbamate (B1207046) species, and hydronium ions. researchgate.netepa.govnih.gov The activation energy for this reaction has been determined to be 84 ± 2 kJ/mol, with a rate constant of 8.5 × 10³ ± 1.4 × 10³ M⁻²s⁻¹ at 100 °C. researchgate.netepa.govnih.gov These studies are vital for developing strategies to minimize the formation of nitrosamines in CO2 scrubbing processes. researchgate.netepa.govnih.gov

Below is a table summarizing the kinetic parameters for the formation of N-nitrosopiperazine in CO2 capture systems.

| Parameter | Value | Conditions |

| Reaction Order (Nitrite) | 1 | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C |

| Reaction Order (Piperazine Carbamate) | 1 | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C |

| Reaction Order (Hydronium Ion) | 1 | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C |

| Activation Energy (Ea) | 84 ± 2 kJ/mol | 50 to 135 °C |

| Rate Constant (k) at 100 °C | 8.5 × 10³ ± 1.4 × 10³ M⁻²s⁻¹ | 100 °C |

Table generated from data in sources. researchgate.netepa.govnih.gov

Three-Step Nitrosation Mechanism involving Charge-Transfer Complex Formation

A novel three-step nitrosation mechanism has been proposed, particularly for the reaction of piperazine species with N2O3. nih.gov This mechanism is initiated by the formation of a charge-transfer complex. nih.govresearchgate.net Computational studies suggest that in the gas phase, the interaction between an arene donor and nitrosating agents like NO+ and NO2+ can lead to the spontaneous, barrierless formation of a π-complex where electron transfer is concurrent with complexation. researchgate.net This charge-transfer mechanism provides a more detailed understanding of the initial steps of nitrosation. nih.govresearchgate.net For electrophilic aromatic nitration, a similar three-step mechanism has been corrected and detailed using DFT calculations. eurjchem.comdntb.gov.ua

Influence of CO2 on Nitrosation Kinetics

Carbon dioxide (CO2) has a significant and complex influence on the kinetics of piperazine nitrosation. CO2 can accelerate the nitrosation reactions of piperazine by nitrite through the formation of a more reactive nitrosating agent, ONOCO2⁻. researchgate.netnih.gov The reactions of piperazine species with ONOCO2⁻ are faster than their reactions with nitrite alone, making this pathway a major contributor to nitrosamine (B1359907) formation in the desorber unit of a PCCC system. researchgate.netnih.gov The presence of CO2 also leads to the formation of piperazine carbamate species, which are key reactants in the nitrosation process. researchgate.netepa.govnih.gov

Effect of Formaldehyde (B43269) on Nitrosopiperazine Formation

Formaldehyde can catalyze the formation of nitrosamines from secondary amines, a reaction that can occur readily at pH values ranging from 5 to 10. europa.eu In some synthesis methods involving piperazine, formaldehyde is used in a subsequent methylation step. google.com However, the presence of formaldehyde can also influence the formation of nitrosopiperazines. One study investigated the effect of formaldehyde on the production of dinitrosopiperazine from the reaction of piperazine citrate and sodium nitrite at temperatures relevant to CO2 absorber conditions. utexas.edu

Role of Piperazine Carbamate Species in Nitrosation

The formation of nitrosamines from piperazine in environments containing carbon dioxide, such as in amine-based carbon capture systems, involves the piperazine carbamate species. Research demonstrates that the nitrosation reaction to form mononitrosopiperazine (MNPZ) is first order with respect to the piperazine carbamate species (PZCOO⁻), as well as being first order in nitrite and hydronium ions. nih.govnih.govresearchgate.netrsc.org

A proposed mechanism for this reaction involves the protonation of the piperazine carbamate, which then undergoes a nucleophilic attack by the carbamic acid, ultimately leading to the formation of bicarbonate and MNPZ. rsc.org This indicates that the presence of CO2 and the resulting carbamate species are critical factors in the kinetics of piperazine nitrosation. nih.govresearchgate.net The concentration of dinitrosopiperazine (DNPZ) formed under these conditions is generally found to be exceptionally low, often at undetectable levels. nih.govresearchgate.net

The kinetic data for the formation of mononitrosopiperazine (MNPZ) from piperazine and nitrite is summarized in the table below.

| Reactant | Order of Reaction |

| Nitrite | First Order |

| Piperazine Carbamate (PZCOO⁻) | First Order |

| Hydronium Ion (H₃O⁺) | First Order |

| This table is based on kinetic studies of MNPZ formation. nih.govnih.govresearchgate.netrsc.org |

Activation Energy of Formation Reactions

The activation energy (Ea) is a crucial parameter that describes the temperature dependence of a chemical reaction's rate. For the formation of N-nitrosopiperazine (MNPZ) from the reaction of piperazine with nitrite, a specific activation energy has been determined. nih.govrsc.org

Studies conducted over a temperature range of 50 to 135 °C have established the activation energy for this nitrosation reaction. nih.govresearchgate.netrsc.org The findings from these studies are presented in the following table.

| Reaction | Activation Energy (Ea) | Rate Constant (at 100 °C) |

| MNPZ Formation | 84 ± 2 kJ/mol | 8.5 x 10³ M⁻²s⁻¹ |

| Data derived from studies on the kinetics of MNPZ formation from nitrite and piperazine. nih.govresearchgate.netrsc.org |

This Arrhenius model fit confirms the temperature dependency of the reaction, where higher temperatures increase the reaction rate. nih.govresearchgate.net

Nitrosation by Nitroalkanes in Alkaline Conditions

1,4-Dinitrosopiperazine can be formed through the nitrosation of piperazine by nitroalkanes in strongly basic media. rsc.orgpsu.eduresearchgate.net Studies have investigated the reaction between various secondary amines, including piperazine, and nitroalkanes like nitropropane and nitrobutane under alkaline conditions ([OH⁻]= 0.1 mol dm⁻³). rsc.orgpsu.eduresearchgate.net

The mechanism is not a direct reaction with the nitroalkane itself. Instead, it is understood that secondary nitroalkanes can undergo an oxygen-mediated nitro-nitrite isomerization, effectively converting them into versatile N-nitrosating agents. nih.govacs.orghma.eu The kinetic results of these reactions fit a rate equation that is first order in both the amine and the alkyl nitrite, which is formed from the parent nitroalkane. rsc.orgpsu.edu This suggests a nucleophilic attack on the nitrite ester by the amine. rsc.orgpsu.eduresearchgate.net

Formation from Secondary Amines and Monochloramine

The formation of nitrosamines from the reaction of secondary amines, such as piperazine, with monochloramine (NH₂Cl) is a recognized pathway, particularly in the context of water disinfection. nowgonggirlscollege.co.in The proposed mechanism for this reaction involves a two-step process. nowgonggirlscollege.co.in

First, a slow reaction occurs between the secondary amine and monochloramine to form a substituted hydrazine (B178648) intermediate. For piperazine, this would be 1-amino-4-nitrosopiperazine (if one site is already nitrosated) or a di-amino derivative. Following this initial step, the hydrazine intermediate undergoes rapid oxidation to form the corresponding N-nitrosamine. nowgonggirlscollege.co.in While some research points to this monochloramine pathway, other studies suggest that for certain amines, reactions with dichloramine (NHCl₂) may be the predominant route for nitrosamine formation, indicating a complex and debated mechanism. acs.org The reaction exhibits a strong dependence on pH due to competing reactions. nowgonggirlscollege.co.in

Formation in the Presence of Transition Metal Ions (e.g., Fe³⁺)

Transition metal ions can act as catalysts in the degradation of amines and the subsequent formation of nitrosamines. Specifically, iron ions (Fe²⁺ and Fe³⁺) have been shown to catalyze the oxidative degradation of amines. hma.eu Studies on amine-based carbon capture systems have found that ions of stainless-steel metals, which include iron, nickel, and chromium, catalyze the oxidation of piperazine. hma.eu

Degradation Studies Leading to Formation

The formation of 1,4-dinitrosopiperazine and its derivatives can be a consequence of the degradation of other chemical compounds. acs.org Forced degradation studies on various products have revealed mechanisms where nitrosamines are formed as byproducts. acs.org

For example, research on the drug rifampicin (B610482) showed the formation of 1-Methyl-4-nitrosopiperazine (B99963) (MNP), a derivative of dinitrosopiperazine. Two distinct degradation-related pathways were identified:

Oxidation of an Impurity : The nitrosamine can form from the oxidation of 1-amino-4-methylpiperazine, a hydrazine derivative present as a residual impurity from the synthesis process. acs.org

Degradation of a Parent Molecule : The nitrosamine can also form directly from the degradation of the main drug molecule itself, particularly at elevated temperatures. acs.org

These findings underscore that the presence of nitrosamines like 1,4-dinitrosopiperazine can result not only from the direct nitrosation of piperazine but also from the breakdown of more complex molecules containing a piperazine-like moiety or from the transformation of related impurities. acs.org

Hydrolysis of Hydrazone to Hydrazine Derivative

A specific degradation pathway that can lead to the formation of nitrosamines involves the hydrolysis of a hydrazone. acs.org Hydrazones are chemical compounds with the structure R₁R₂C=NNH₂. Their hydrolysis is a reversible, acid-catalyzed reaction that cleaves the carbon-nitrogen double bond.

In the context of nitrosamine formation, a proposed mechanism involves the hydrolysis of a hydrazone functional group within a larger molecule to yield a hydrazine derivative. acs.org This hydrazine derivative, such as 1-amino-4-methylpiperazine, can then be readily oxidized to form the corresponding nitrosamine impurity. acs.org The reaction sequence is as follows:

Hydrolysis : A molecule containing a hydrazone moiety undergoes hydrolysis, often in an acidic medium, to form a hydrazine derivative and a carbonyl compound (aldehyde or ketone). acs.org

Oxidation : The resulting hydrazine derivative is subsequently oxidized, leading to the formation of the N-nitroso compound. acs.org

This pathway highlights an indirect route to nitrosamine formation, where the initial step is the hydrolytic degradation of a hydrazone. acs.org

Oxidation of Hydrazine Derivative

The synthesis of 1,4-dinitrosopiperazine can be achieved through the oxidation of a corresponding hydrazine derivative. While specific research detailing this exact transformation is not prevalent in the provided results, the general principle involves the oxidation of 1,4-diaminopiperazine. This type of reaction is a known method for forming N-nitroso compounds.

Environmental and Industrial Formation

1,4-Dinitrosopiperazine (DNPIP) is not typically produced intentionally for commercial use but forms as a byproduct in specific industrial and environmental settings. Its presence is noted in water treatment facilities utilizing certain disinfection methods and in industrial processes for capturing carbon dioxide. wikipedia.orgglobalccsinstitute.com

Formation as Disinfection Byproducts in Water Treatment

DNPIP is among a class of compounds known as disinfection byproducts (DBPs), which are formed when disinfectants react with natural organic matter and other substances present in water. wikipedia.org While N-nitrosodimethylamine (NDMA) is the most commonly studied nitrosamine DBP, others, including DNPIP, can also be formed. researchgate.netscience.gov The formation of these nitrogenous DBPs is a concern in water treatment, particularly when using chloramination. wikipedia.orgwaterrf.org

The use of disinfectants is crucial for eliminating waterborne pathogens. waterrf.orgnih.gov However, these disinfectants can react with organic and inorganic matter in the water to create DBPs. wikipedia.orgmdpi.com Chloramination, the practice of using chloramines for disinfection, is particularly associated with the formation of N-nitrosamines. wikipedia.orgwaterrf.orgwqa.org

Monochloramine is often the primary disinfectant in chloramination, but dichloramine, an associated species, is also understood to play a significant role in the formation of nitrosamines like NDMA from specific precursors. researchgate.netciwem.org While free chlorine (e.g., sodium hypochlorite) can also lead to DBP formation, chloramination is often identified as the more significant pathway for nitrosamine generation. waterrf.orgnih.gov Utilities may switch to chloramination to reduce the formation of regulated DBPs like trihalomethanes (THMs), but this can favor the formation of other byproducts such as nitrosamines. waterrf.orgwqa.org The formation potential and the specific byproducts generated depend on various factors, including the type of disinfectant, pH, contact time, and the nature of precursors in the water. nih.gov

The formation of DNPIP during water disinfection requires the presence of its precursor, piperazine, or related structures. Source waters impacted by wastewater effluent are a significant source of such precursors. science.govresearchgate.net These precursors can include a variety of compounds, such as pharmaceuticals and personal care products containing tertiary or quaternary amine structures, which can break down or react to form the piperazine ring that is then nitrosated. researchgate.netscience.gov Effluent organic matter from secondary wastewater treatment contains a high concentration of total organic carbon, which can act as a precursor to various DBPs when subjected to chlorination or chloramination. nih.govepa.gov

Certain chemicals used during the water treatment process itself can act as precursors for nitrosamines. Quaternary amine-based polymers, such as poly-diallyldimethylammonium chloride (polyDADMAC), which are used as coagulants, have been identified as potential sources of nitrosamine precursors. waterrf.org

Anion exchange resins, used for demineralization and removing specific contaminants, are another potential source. watertechnologies.com These resins are often based on polystyrene functionalized with quaternary ammonium (B1175870) groups. nih.govmdpi.com While primarily designed for ion removal, there is a possibility that under certain conditions, fragments or impurities from these resins could contribute to the pool of organic nitrogen precursors available to form nitrosamines during subsequent disinfection. researchgate.netresearchgate.net

Occurrence in Post-Combustion CO2 Capture Systems

A significant industrial context for the formation of 1,4-dinitrosopiperazine is in post-combustion CO2 capture (PCCC) systems that utilize amine solvents. globalccsinstitute.comresearchgate.net Piperazine (PZ) is a highly effective solvent for capturing CO2 from flue gases due to its high absorption capacity and reaction rate. utexas.edugoogle.comdokumen.pub

However, flue gas from power plants contains nitrogen oxides (NOx), which can be absorbed into the amine solution as nitrite and nitrate. google.com These species can then react with piperazine to form nitrosamines. utexas.edu Piperazine, being a secondary diamine, can be nitrosated at both amine groups to form mononitrosopiperazine (MNPZ) and subsequently 1,4-dinitrosopiperazine (DNPZ). google.comnih.gov The formation occurs within the process equipment, such as the absorber and the stripper, under varying temperatures. researchgate.netforcetechnology.com While MNPZ is typically the main nitrosamine formed, DNPZ can also be produced, particularly under conditions that favor further nitrosation. google.comnih.gov

Table 1: Factors Influencing 1,4-Dinitrosopiperazine (DNPZ) Formation in Different Environments

| Environment | Key Process | Primary Precursor | Nitrosating Agent(s) | Influencing Factors | Citations |

|---|---|---|---|---|---|

| Water Treatment | Disinfection | Piperazine, related compounds from wastewater | Monochloramine, Dichloramine | pH, disinfectant dose, precursor concentration, contact time | waterrf.orgresearchgate.netnih.gov |

| CO2 Capture | Flue Gas Scrubbing | Piperazine (solvent) | NOx (absorbed as Nitrite) | Temperature, CO2 loading, O2 concentration, presence of metal ions | researchgate.netutexas.edugoogle.comforcetechnology.com |

Formation in Food Products (e.g., Meat, Fish)

The formation of N-nitroso compounds, including 1,4-dinitrosopiperazine (DNPZ), in food products is a significant area of chemical research, primarily linked to food preservation techniques. The presence of DNPZ in foods is contingent on the availability of its precursors: piperazine and a nitrosating agent.

The primary nitrosating agents in food are nitrites and nitrates, which are commonly used as additives in curing processes for meat and some fish products to prevent bacterial growth and preserve color and flavor. who.int The formation of N-nitrosamines from these precursors can occur during the production and storage of nitrite-preserved meat products. whiterose.ac.uk While piperazine itself is not a natural constituent of food, it or its derivatives could potentially be present as contaminants.

The reaction between piperazine and nitrosating agents to form DNPZ is influenced by several factors. These include the concentration of residual and added nitrites, the method of cooking, and the temperature and duration of cooking. whiterose.ac.uk High temperatures, in particular, can accelerate the rate of nitrosation. The general mechanism involves the reaction of a secondary amine (piperazine) with a nitrosating agent, typically derived from sodium nitrite under acidic conditions.

While much of the literature focuses on more common nitrosamines like N-nitrosodimethylamine (NDMA) found in processed meats, beer, and fish zeptometrix.comnih.gov, the same chemical principles apply to the formation of DNPZ should its specific secondary amine precursor, piperazine, be present in the food matrix. The consumption of meat and fish containing nitrates and nitrites constitutes a potential source of exposure to N-nitroso compounds. who.intresearchgate.net

Table 1: Factors Influencing the Formation of 1,4-Dinitrosopiperazine in Food

| Factor | Influence on Formation | Scientific Rationale | Citation |

| Nitrite/Nitrate Concentration | Higher concentrations increase formation potential. | Provides the necessary nitrosating agent (NO+) for the reaction with the secondary amine centers of piperazine. | whiterose.ac.uk |

| Temperature (e.g., Cooking) | Elevated temperatures accelerate the reaction rate. | Provides the activation energy needed for the nitrosation reaction to proceed more rapidly. | whiterose.ac.uk |

| pH | Optimal formation typically occurs in acidic conditions. | Acidic environments facilitate the conversion of nitrite (NO₂⁻) into more potent nitrosating species like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). | researchgate.net |

| Presence of Catalysts/Inhibitors | Certain compounds can speed up or slow down the reaction. | Catalysts like thiocyanate (B1210189) can promote nitrosation, while inhibitors like ascorbic acid (Vitamin C) can scavenge nitrosating agents, reducing formation. | who.int |

Endogenous Formation in Biological Systems

Endogenous formation refers to the synthesis of a compound within a living organism from precursor substances. 1,4-Dinitrosopiperazine (DNPZ) can be formed endogenously in humans following the ingestion of piperazine and exposure to nitrosating agents. psu.edu The primary site for this in vivo nitrosation is the acidic environment of the stomach. researchgate.netpsu.edu

The precursors for this internal synthesis are piperazine, which can be ingested as a therapeutic agent (e.g., the antihelmintic drug piperazine citrate), and nitrosating agents derived from dietary sources like nitrates in vegetables or bacterially reduced nitrites in saliva and the gastrointestinal tract. researchgate.netpsu.edu

A study investigating the endogenous formation of piperazine-derived nitrosamines in patients undergoing antihelmintic treatment provides direct evidence for this process. psu.edu Following the administration of piperazine citrate, urine samples were analyzed for the presence of N-mononitrosopiperazine (MNPz) and DNPZ. While MNPz was found in all patients, trace levels of DNPZ were also detected in the urine of 7 out of 14 patients, confirming its in vivo formation. psu.edu The mean urinary excretion of DNPZ in these patients was 0.73 ± 0.92 µ g/day . psu.edu Although this study provides evidence for the endogenous formation of DNPZ, it is noted that this occurs at trace levels. psu.edu

Further supporting this mechanism, research using simulated gastric juice has demonstrated the potential for the in vivo production of piperazine's nitroso-derivatives under standard nitrosation conditions. researchgate.net

Table 2: Urinary Excretion of 1,4-Dinitrosopiperazine (DNPz) Following Piperazine Administration in Humans

| Patient Number | Piperazine Citrate Dose (g) | Urinary DNPz Excretion (µ g/day ) |

| 1 | 2.0 | 0.4 |

| 2 | 2.0 | Not Detected |

| 3 | 2.0 | 2.8 |

| 4 | 2.0 | Not Detected |

| 5 | 2.0 | 0.8 |

| 6 | 2.0 | Not Detected |

| 7 | 2.0 | 0.6 |

| 8 | 2.0 | Not Detected |

| 9 | 2.0 | 0.1 |

| 10 | 2.0 | Not Detected |

| 11 | 2.0 | Not Detected |

| 12 | 2.0 | Not Detected |

| 13 | 2.0 | 0.3 |

| 14 | 2.0 | 0.1 |

| Mean ± SD | 2.0 | 0.73 ± 0.92 |

Data sourced from a study on patients receiving antihelmintic treatment. psu.edu "Not Detected" indicates the level was below the limit of detection for the analytical method used.

Analytical Methodologies for 1,4 Dinitrosopiperazine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of 1,4-Dinitrosopiperazine from complex mixtures. Several chromatographic methods have been developed and validated for this purpose, leveraging different stationary and mobile phases to achieve optimal resolution and sensitivity.

High-Pressure Liquid Chromatography (HPLC)

High-Pressure Liquid Chromatography (HPLC) is a widely used technique for the analysis of 1,4-Dinitrosopiperazine. A specific and simple reversed-phase HPLC method has been reported for its determination in simulated gastric juice using UV detection. nih.govresearchgate.net This method allows for the chromatographic resolution of the analyte without requiring prior extraction from the sample matrix. nih.govresearchgate.net HPLC coupled with ultraviolet (HPLC-UV) detection has also been utilized to assess for cross-contamination in chemical stocks of 1,4-dinitrosopiperazine. amazonaws.com

Key parameters for a reported HPLC method are detailed below. nih.govresearchgate.net

| Parameter | Specification |

| Column | Reversed Phase ODS |

| Mobile Phase | Isocratic mixture of methanol (B129727) and 0.02 M sodium dihydrogen phosphate (B84403) (60:40 v/v, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Linear Range | 0.072–2.88 µg/mL |

| Detection Limit | 0.01 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the simultaneous quantification of 1,4-Dinitrosopiperazine and related compounds, such as N-nitrosopiperazine. akjournals.com This technique offers high sensitivity and specificity due to the combination of chromatographic separation and mass-based detection. A GC-MS method was developed to quantify these impurities in the trimetazidine (B612337) active pharmaceutical ingredient (API). akjournals.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity, with specific ions being monitored for the target analyte. akjournals.com For 1,4-Dinitrosopiperazine (DNP), the ion at m/z 85 is typically monitored. akjournals.com A screening method based on gas chromatography with a nitrosamine-specific thermal energy analyzer (TEA) detector, also known as a nitrogen chemiluminescence detector (NCD), can be used in conjunction with mass spectrometry for confirmation. gassnova.no

Detailed parameters for a specific GC-MS method are provided in the table below. akjournals.com

| Parameter | Specification |

| Column | DB-5 MS (30 m × 0.32 mm, 0.25 µm), (5%-phenyl)-methylpolysiloxane stationary phase |

| Carrier Gas | Helium |

| Flow Rate | 3.0 mL/min |

| Injection Mode | Split (1:1 ratio), 5.0 µL injection volume |

| Injector Temp. | 250 °C |

| Oven Program | Initial 100°C (1 min), ramp to 160°C (30°C/min), ramp to 220°C (held 3 min), ramp to 240°C (25°C/min, held 3.5 min), ramp to 300°C (25°C/min, held 4.9 min) |

| Detector Temp. | 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Selected Ion Monitoring (SIM) at m/z 85 |

| Diluent | Dichloromethane |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. While specific UPLC methods dedicated solely to 1,4-Dinitrosopiperazine are not extensively detailed in the provided context, the technique has been applied to the analysis of process-related impurities in active pharmaceutical ingredients where nitrosamines are a concern. akjournals.comresearchgate.net For instance, a UPLC method was developed to separate nine process-related impurities in trimetazidine, demonstrating the capability of this technique for resolving complex mixtures. akjournals.comresearchgate.net

Typical parameters for such UPLC systems often involve sub-2 µm particle columns, such as an Aqueous BEH C18 column, and are operated at higher pressures than HPLC systems. researchgate.net

| Parameter | Typical Specification |

| Column | Aqueous BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with aqueous buffers and organic solvents (e.g., acetonitrile, methanol) |

| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a preferred method for the highly sensitive and selective quantification of nitrosamines, including 1,4-Dinitrosopiperazine. gassnova.no This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices like amine solvents and flue gas samples. gassnova.no The methodology is often based on reversed-phase chromatography coupled with an atmospheric pressure electrospray ionization (ESI) source. gassnova.no The triple quadrupole mass spectrometer (QQQ) is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces background noise. mdpi.comscholaris.ca

While a detailed public method for 1,4-Dinitrosopiperazine was noted to be in appendices of a cited report, the parameters are similar to those used for other nitrosopiperazines. gassnova.no The table below shows typical parameters for the LC-MS/MS analysis of a related compound, N-nitrosopiperazine. scholaris.carsc.org

| Parameter | Typical Specification |

| Column | F5 column; Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm) |

| Mobile Phase | Gradient elution with 2 mM ammonium (B1175870) formate (B1220265) in water and acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| MS Detection | Triple Quadrupole (QQQ) in Multiple Reaction Monitoring (MRM) mode |

| MRM Transition | For N-nitrosopiperazine: m/z 116.1 → 85.1 scholaris.ca |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the separation of 1,4-Dinitrosopiperazine from its parent compound, piperazine (B1678402), and other related N-nitroso derivatives. nih.gov The separation is typically performed on silica (B1680970) gel adsorbent plates. TLC is a solid-liquid partitioning technique where a solvent mobile phase moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the stationary and mobile phases. aga-analytical.com.pl While it is often used for qualitative analysis and reaction monitoring, quantitative evaluation is also possible. sigmaaldrich.comhplc.sk

Spectroscopic Methods

Spectroscopic methods are essential for the structural confirmation and characterization of 1,4-Dinitrosopiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum of 1,4-dinitrosopiperazine has been studied to investigate its stereochemistry, revealing the existence of different conformers. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 1,4-Dinitrosopiperazine shows characteristic absorption bands corresponding to the vibrations of its chemical bonds, including those associated with the N-N=O group. nih.govnist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 1,4-Dinitrosopiperazine is available in spectral databases and provides a unique fingerprint for its identification. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing N-nitrosamines, which typically exhibit two characteristic absorption bands. These correspond to π → π* and n → π* electronic transitions. The high-intensity band, occurring at shorter wavelengths (around 230-270 nm), is attributed to the π → π* transition within the N-N=O chromophore. A second, lower-intensity band, which often shows fine structure, appears at longer wavelengths (around 330-370 nm) and is assigned to the n → π* transition of the lone pair of electrons on the oxygen atom.

For non-aromatic nitrosamines, a high-intensity absorption maximum is typically observed around 235 mμ, with a lower intensity, fine-structured band at approximately 365 mμ pw.edu.pl. This general spectral profile is consistent with the electronic structure of the nitrosamine (B1359907) functional group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides crucial information about the functional groups present in 1,4-dinitrosopiperazine. The most significant vibrational modes are associated with the N-N=O group. The N=O stretching vibration in nitrosamines typically gives rise to a strong absorption band in the region of 1430-1530 cm⁻¹. Additionally, the N-N stretching vibration is observed, usually in the range of 1000-1150 cm⁻¹.

The gas-phase IR spectrum of 1,4-dinitrosopiperazine has been documented and is available in public databases such as the NIST/EPA Gas-Phase Infrared Database nist.govnist.gov. In one study, the IR spectrum of N,N'-dinitrosopiperazine was characterized by absorption bands at 2926 cm⁻¹ (C-H stretching), a region from 1600-1400 cm⁻¹ attributed to C=C and N=N vibrations, and a band in the 1000–1350 cm⁻¹ range corresponding to C=O and C-N vibrations researchgate.net. Another analysis of a mixture of chair and boat conformers identified similar bands: 2923 cm⁻¹ (-C-H), 1600-1400 cm⁻¹ (C=C and N=N), and 1000–1350 cm⁻¹ (C=O and C-N) researchgate.net.

Table 1: Characteristic IR Absorption Bands for 1,4-Dinitrosopiperazine

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | 2926 | researchgate.net |

| C=C and N=N Stretch | 1600 - 1400 | researchgate.net |

| C=O and C-N Stretch | 1000 - 1350 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of 1,4-dinitrosopiperazine, providing insights into its stereochemistry and dynamic processes such as rotational barriers. Both ¹H and ¹³C NMR are utilized for this purpose.

¹H NMR spectroscopy has been instrumental in elucidating the complex stereochemistry of 1,4-dinitrosopiperazine, which can exist in various conformations and isomeric forms researchgate.netresearchgate.net. The piperazine ring can adopt chair and boat conformations, and the two nitroso groups can be in either cis or trans arrangements relative to each other.

Studies have shown that the nitrosation of piperazine can lead to different conformers of 1,4-dinitrosopiperazine depending on the reaction conditions researchgate.netresearchgate.net. For instance, when piperazine is reacted with 2 mmol of sodium nitrite (B80452), the resulting 1,4-dinitrosopiperazine exists predominantly as two chair conformers, one cis and one trans researchgate.netresearchgate.net. The ¹H NMR spectrum of this mixture in CDCl₃ at 400 MHz shows distinct signals for each isomer researchgate.net.

In the trans isomer, which exists in a chair conformation, the axial and equatorial protons on the piperazine ring are distinct, leading to two triplets. In one study, these were observed at δ 4.40 ppm and δ 4.04 ppm, each with a coupling constant of ³J = 6 Hz researchgate.net. In the cis isomer, also in a chair conformation, the symmetry results in two singlets, which were observed at δ 4.56 ppm and δ 3.81 ppm researchgate.net.

When the reaction is carried out with a higher concentration of sodium nitrite (4 mmol), 1,4-dinitrosopiperazine is formed as a mixture of four conformers, including both chair and boat forms of the cis and trans isomers researchgate.netresearchgate.net. This results in a more complex ¹H NMR spectrum with multiple overlapping signals researchgate.net.

Table 2: ¹H NMR Chemical Shifts for Chair Conformers of 1,4-Dinitrosopiperazine in CDCl₃

| Isomer | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| trans | -CH₂- | 4.40 | triplet | 6 | researchgate.net |

| -CH₂- | 4.04 | triplet | 6 | researchgate.net | |

| cis | -CH₂- | 4.56 | singlet | - | researchgate.net |

| -CH₂- | 3.81 | singlet | - | researchgate.net |

The rotation around the N-N bond in N-nitrosamines is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the N=O group. This restricted rotation gives rise to a significant energy barrier, which can be studied by dynamic NMR spectroscopy.

Electrochemical and Biosensor Applications

Electrochemical methods and biosensors offer highly sensitive and selective platforms for the detection of nitrosamines. These techniques are particularly relevant given the carcinogenic nature of many compounds in this class.

DNA-Carbon Dots Based Electrochemical Biosensors

While specific applications of DNA-carbon dot-based electrochemical biosensors for the direct detection of 1,4-dinitrosopiperazine are not detailed in the available search results, this technology has been successfully employed for the detection of other mutagenic nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethanolamine (NDEA). The principles of this biosensor design could potentially be adapted for 1,4-dinitrosopiperazine.

These biosensors typically utilize a glassy carbon electrode (GCE) modified with carbon dots (CDs) and DNA. The carbon dots provide a large surface area and favorable electronic properties, while the DNA acts as the biological recognition element. The interaction between the target nitrosamine and the DNA on the electrode surface leads to a measurable change in the electrochemical signal, often monitored by techniques like differential pulse voltammetry.

The mechanism of detection is based on the interaction of the nitrosamine with the DNA, which can cause conformational changes or damage to the DNA structure. These alterations affect the electrochemical properties of the modified electrode, resulting in a change in the peak current that is proportional to the concentration of the nitrosamine. This approach has demonstrated high sensitivity and selectivity for other nitrosamines, suggesting its potential as a viable method for the detection of 1,4-dinitrosopiperazine in various samples.

Molecular Imprinted Polymer (MIP) Based Sensors

Molecularly Imprinted Polymers (MIPs) are synthetic receptors, often termed "plastic antibodies," engineered to have tailor-made recognition sites for a specific target molecule. mdpi.comnih.gov These robust polymers are created by polymerizing functional monomers in the presence of a template molecule (in this case, 1,4-Dinitrosopiperazine). mdpi.comresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. researchgate.net

The high stability of MIPs in extreme temperatures, pressures, and pH ranges makes them particularly suitable for sensor applications, offering a significant advantage over biological receptors like antibodies. youtube.com When integrated into a sensor platform, the rebinding of 1,4-Dinitrosopiperazine to these specific recognition sites can be transduced into a measurable signal, such as a change in color, fluorescence, or electrical potential. mdpi.commdpi.com

Key Features of MIP-Based Sensors:

High Selectivity: The imprinting process creates binding sites highly specific to the 1,4-Dinitrosopiperazine molecule. nih.govmdpi.com

Robustness: MIPs can withstand harsh environmental and chemical conditions where natural bioreceptors would degrade. youtube.com

Cost-Effectiveness: The synthesis of MIPs is generally less expensive and time-consuming compared to the production of antibodies. mdpi.com

While specific research on MIP-based sensors exclusively for 1,4-Dinitrosopiperazine is not extensively detailed in the available literature, the established principles of molecular imprinting suggest a strong potential for the development of such selective and durable analytical devices. mdpi.comnih.gov

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Square-Wave Voltammetry)

Voltammetric methods are electrochemical techniques that measure the current resulting from the application of a varying potential to an electrode. libretexts.org They are known for their high sensitivity and are well-suited for the determination of electroactive compounds like nitrosamines. researchgate.netopenaccesspub.org

Differential Pulse Voltammetry (DPV):

Differential Pulse Voltammetry is a sensitive electrochemical technique that involves applying small voltage pulses of constant amplitude on top of a linear voltage ramp. openaccesspub.org The current is measured twice, just before the pulse and at the end of the pulse, and the difference is plotted against the potential. openaccesspub.org This method effectively minimizes the background capacitive current, resulting in well-defined peaks and enhanced sensitivity. openaccesspub.orgmaciassensors.com

A study on the determination of this compound in simulated gastric juice utilized a form of DPV known as differential pulse polarography. researchgate.netnih.gov This method produced a well-defined, diffusion-controlled cathodic wave at -0.77 V versus a silver/silver chloride (Ag/AgCl) electrode in a pH 3 Britton Robinson buffer. researchgate.netnih.gov The technique demonstrated good linearity and sensitivity for the analysis of the compound. researchgate.netnih.gov

Key Parameters from DPV Analysis of 1,4-Dinitrosopiperazine:

| Parameter | Value | Reference |

|---|---|---|

| Peak Potential | -0.77 V (vs. Ag/AgCl) | researchgate.netnih.gov |

| Concentration Range | 0.4 - 24 µg/mL | researchgate.netnih.gov |

Square-Wave Voltammetry (SWV):

Square-Wave Voltammetry is another advanced pulse technique that offers high sensitivity and rapid analysis times. maciassensors.comugd.edu.mk The excitation waveform is a symmetrical square wave superimposed on a base staircase potential. ugd.edu.mk The current is sampled at the end of both the forward and reverse pulses, and the difference between these currents is plotted against the potential. ugd.edu.mk This approach leads to excellent discrimination against background currents and results in sharp, well-defined peaks, making it ideal for trace analysis. maciassensors.comugd.edu.mk While specific applications of SWV for 1,4-Dinitrosopiperazine are not detailed in the provided search results, its advantages over other voltammetric techniques, such as enhanced sensitivity and faster scanning rates, make it a highly suitable method for its quantification. maciassensors.commedwinpublishers.com

Other Analytical Approaches

Beyond sensor and standard voltammetric techniques, other analytical methods have been employed for the detection and characterization of 1,4-Dinitrosopiperazine and related compounds.

Chemiluminescence Detection

Chemiluminescence is the emission of light as a result of a chemical reaction. nih.gov This detection method is known for its high sensitivity. mdpi.com For the analysis of nitrosamines, a common approach involves chemical denitrosation to release nitric oxide (NO). gassnova.no The released NO gas is then detected by a thermal energy analyzer (TEA), also known as a nitrogen chemiluminescence detector (NCD), which provides a highly specific signal for nitrosamines. gassnova.no This method can be used to measure the total amount of nitrosamines in a sample. gassnova.no

Furthermore, chemiluminescence detection has been successfully applied in conjunction with high-performance liquid chromatography (HPLC) for the determination of piperazine-related compounds using reagents like tris(2,2'-bipyridine)ruthenium(III). researchgate.net This indicates the applicability of chemiluminescence as a sensitive detection method for compounds within this chemical class.

Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

Thermogravimetry (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. abo.fi

Thermogravimetry (TG): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study thermal degradation and decomposition reactions that involve weight loss. abo.fi

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. wikipedia.orghitachi-hightech.com This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition, which appear as exothermic or endothermic peaks on the DTA curve. abo.fiwikipedia.org

Studies on the related compound 1,4-dinitropiperazine (B13729250) have utilized TG and DTA to investigate the kinetics and mechanism of its thermal decomposition, identifying the cleavage of N-N and C-N bonds as the primary steps. Such an approach would be directly applicable to study the thermal behavior of 1,4-Dinitrosopiperazine.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govnetzsch.com DSC provides quantitative information about thermal events, such as melting points, glass transitions, and heats of reaction. nih.govunicam.it

This technique is widely used for the thermal characterization of energetic materials and chemical compounds to assess their thermal stability. unicam.it DSC thermograms provide data on the onset temperature of exothermic decomposition and the enthalpy of decomposition, which are crucial parameters for understanding the thermal risks associated with a compound. unicam.it For instance, in the study of 1,4-dinitropiperazine, DSC was used alongside TG and DTA to elucidate its thermolysis.

Method Validation and Performance Metrics

The validation of any analytical method is essential to ensure its suitability for its intended purpose and to produce reliable and accurate results. scispace.com The process involves evaluating several key performance parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). scispace.comeurofins.com

Key Performance Metrics for Method Validation:

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). scispace.com

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comaoac.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. scispace.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

For example, a reversed-phase HPLC method developed for the determination of dinitrosopiperazine was validated for these parameters. The method demonstrated linearity over a concentration range of 0.072-2.88 µg/mL with a minimum detectability of 0.01 µg/mL. researchgate.net The inter-day and intra-day precision (as %RSD) were found to be in the ranges of 0.32-0.38% and 0.19-0.25%, respectively, with accuracies (% error) between 0.18-0.21% and 0.08-0.11%. researchgate.net

Sensitivity and Detection Limits

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. This is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). For 1,4-Dinitrosopiperazine, various analytical techniques have demonstrated different levels of sensitivity.

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection has been reported with a minimum detectability of 0.01 µg/mL, based on a signal-to-noise ratio of 2. researchgate.net The limit of quantification for this same method was established at 0.072 µg/mL, which is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

More advanced techniques offer significantly lower detection capabilities. Methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are noted for their high sensitivity, with instrumental sensitivities for nitrosamines, including DNPZ, in the low or sub-microgram per liter (µg/L) range. gassnova.no A group method for total nitrosamines, which involves chemical denitrosation and subsequent analysis of the released nitric oxide (NO) gas, also shows high instrumental sensitivity in the sub-microgram per liter range. gassnova.no In contrast, a screening method using gas chromatography with a nitrosamine-specific thermal energy analyzer (TEA) detector has a higher instrumental sensitivity in the low milligram per liter range. gassnova.no

| Analytical Method | Detection/Quantification Limit | Reference |

|---|---|---|

| HPLC-UV | LOD: 0.01 µg/mL | researchgate.net |

| HPLC-UV | LOQ: 0.072 µg/mL | researchgate.net |

| LC-MS/MS | Low to sub-µg/L range | gassnova.no |

| GC-TEA (Screening) | Low mg/L range | gassnova.no |

| Total Nitrosamine Group Method | Sub-µg/L range | gassnova.no |

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For DNPZ analysis, achieving high selectivity is crucial to avoid interference from other structurally similar compounds or matrix components.

An HPLC-UV method demonstrated good selectivity by achieving chromatographic resolution of DNPZ and an internal standard, isosorbide (B1672297) dinitrate, without requiring prior extraction from a complex matrix like simulated gastric juice. researchgate.net This indicates the method can specifically measure DNPZ in that particular matrix.

Mass spectrometric (MS) methods inherently offer high selectivity. gassnova.no Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a methodology with the highest specificity for quantitative analysis of nitrosamines. gassnova.no Similarly, gas chromatography combined with a nitrosamine-specific detector, such as a Thermal Energy Analyzer (TEA), also known as a nitrogen chemiluminescence detector (NCD), provides a high degree of selectivity. gassnova.no Combining this specific detector with mass spectrometry further enhances the secure identification of the detected compounds. gassnova.no In some cases, even with co-eluting compounds on a GC column, highly selective techniques like HPLC coupled with a TEA detector can provide the necessary evidence and separation. nih.gov

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Both are fundamental to method validation.

For a specific reversed-phase HPLC method for DNPZ, both intra-day (within a day) and inter-day (between days) accuracy and precision have been quantified. researchgate.net The precision, calculated as the percentage relative standard deviation (%RSD), was found to be excellent. The accuracy, calculated as the percentage error (% Error), was also very high, demonstrating the method's reliability. researchgate.net The use of internal standards in analytical methods can generally enhance both accuracy and precision by correcting for potential losses or errors that occur during the sample preparation steps. gassnova.no

| Parameter | Timeframe | Value | Reference |

|---|---|---|---|

| Precision (%RSD) | Intra-day | 0.19 - 0.25% | researchgate.net |

| Precision (%RSD) | Inter-day | 0.32 - 0.38% | researchgate.net |

| Accuracy (% Error) | Intra-day | 0.08 - 0.11% | researchgate.net |

| Accuracy (% Error) | Inter-day | 0.18 - 0.21% | researchgate.net |

Linearity and Calibration Ranges

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This range is known as the calibration range.

A validated HPLC-UV method for DNPZ showed a linear calibration graph over the concentration range of 0.072 to 2.88 µg/mL. researchgate.net Another study developing a GC-MS method for quantifying N-nitrosopiperazine and 1,4-dinitrosopiperazine reported good linear calibration curves over a concentration range from the limit of quantification (LOQ) up to 150% of the test sample concentration. akjournals.com For DNPZ in that study, the 100% test concentration level was 5.0 µg/mL. akjournals.com

| Analytical Method | Linear Calibration Range | Reference |

|---|---|---|

| HPLC-UV | 0.072 - 2.88 µg/mL | researchgate.net |

| GC-MS | LOQ to 150% of 5.0 µg/mL test concentration | akjournals.com |

Environmental Fate and Remediation of 1,4 Dinitrosopiperazine

Environmental Occurrence and Distribution

1,4-Dinitrosopiperazine (DNPZ) is an N-nitrosamine that can be formed from the reaction of piperazine (B1678402), a secondary amine, with nitrosating agents. Its environmental presence is closely linked to industrial processes that utilize piperazine and where nitrogen oxides are also present.

Presence in Water Systems (Drinking Water, Wastewater, Urban River Waters)

The presence of 1,4-dinitrosopiperazine in water systems is primarily a concern related to industrial wastewater discharges. Regenerable amine-based solvents, including piperazine, are used in post-combustion CO2 capture processes. These solvents can degrade and react to form N-nitrosamines, which may then enter environmental waters through treated wastewater. researchgate.net While specific monitoring data for DNPZ in drinking water or urban rivers is not widely available, the potential for contamination exists where wastewater from such facilities is discharged.

N-nitrosamines as a class of compounds are recognized as disinfection byproducts in drinking water, typically formed during chloramination when precursor amines react with dichloramine. nih.gov However, the focus of most drinking water studies has been on more commonly detected nitrosamines like N-nitrosodimethylamine (NDMA). nih.gov The United States Environmental Protection Agency (US EPA) has recommended that the general concentration of N-nitrosamines in surface water should not exceed 1.24 µg/L, highlighting the potential risk associated with this class of compounds. researchgate.net Analytical methods have been developed to detect polar nitrosamines like N-nitrosopiperazine in treated wastewater at levels as low as 0.25 µg/L, indicating the capability to monitor for these contaminants. researchgate.net

Variability in Concentrations due to Industrial Discharges

The most significant source of 1,4-dinitrosopiperazine in the environment is from industrial discharges, particularly from amine scrubbing technologies used for carbon capture. In this process, piperazine (PZ) reacts with nitrogen dioxide (NO2) present in flue gas to form N-nitrosopiperazine (MNPZ) and, in smaller amounts, 1,4-dinitrosopiperazine (DNPZ). researchgate.net

The concentration of DNPZ in these systems is variable and depends on several operational factors. Research on amine scrubbers has shown that in a system operating without specific NOx removal from the flue gas, the steady-state concentration of DNPZ is estimated to be on the order of 10⁻⁵ mM. researchgate.net The formation is influenced by temperature, pH, and the concentrations of nitrite (B80452), carbamated amine, and hydronium ions. researchgate.net

| Industrial Process | Compound | Estimated Concentration | Conditions |

|---|---|---|---|

| Amine Scrubbing (CO2 Capture) | 1,4-Dinitrosopiperazine (DNPZ) | ~10⁻⁵ mM | Steady-state in a system without NOx removal from flue gas. |

| Amine Scrubbing (CO2 Capture) | N-Nitrosopiperazine (MNPZ) | ~1 mM | Steady-state in a system without NOx removal from flue gas. |

Degradation Pathways

The environmental persistence of 1,4-dinitrosopiperazine is determined by its susceptibility to various degradation processes, including photolysis and biodegradation.

Photolysis (UV and Sunlight)

N-nitrosamines are generally known to be susceptible to degradation by ultraviolet (UV) light. researchgate.net Irradiating liquid streams from CO2 capture plants with UV light has been shown to be an effective method for reducing the concentration of various nitrosamines. researchgate.net While direct studies on the photolysis of 1,4-dinitrosopiperazine are limited, research on related compounds provides strong evidence for this degradation pathway. The parent compound, piperazine, also shows degradation when exposed to a UV-C lamp in the presence of air. researchgate.net The process of photolysis involves the absorption of light energy, which can break the N-N bond in the nitroso group, leading to the decomposition of the molecule. researchgate.netnih.govnih.gov This degradation can occur under both artificial UV light and natural sunlight. researchgate.netnih.gov

Biodegradation (Aerobic and Anaerobic)

There is a lack of studies specifically investigating the aerobic or anaerobic biodegradation of 1,4-dinitrosopiperazine by environmental microorganisms or in wastewater treatment systems. However, research on other N-nitrosamines indicates that microbial degradation is a possible, albeit variable, fate process.

Studies have shown that some common intestinal bacteria can degrade N-nitrosamines such as diphenylnitrosamine and dimethylnitrosamine (NDMA). nih.gov The primary degradation pathway in these bacteria appears to be the conversion of the nitrosamine (B1359907) back to its parent amine and a nitrite ion. nih.gov Furthermore, specialized bacteria have been identified that can aerobically biodegrade NDMA. For example, the propanotroph Rhodococcus ruber ENV425 can degrade NDMA, with identified intermediates including methylamine, nitric oxide, nitrite, nitrate, and formate (B1220265). nih.gov While the rates and pathways are highly compound-specific, these findings suggest that microorganisms capable of degrading DNPZ may exist. However, without specific studies, the efficiency of such processes in natural or engineered environments remains unknown. Some N-nitroso compounds have been found to be recalcitrant or only partially biodegraded in certain studies. nih.gov

Thermal Decomposition and Kinetics

The study of the thermal decomposition of 1,4-dinitrosopiperazine (DNPZ) is essential for understanding its stability and fate under elevated temperatures, such as those that might be encountered in certain industrial processes or remediation technologies. While specific, detailed kinetic studies exclusively on 1,4-dinitrosopiperazine are not extensively available in the reviewed literature, valuable insights can be drawn from the analysis of closely related compounds, such as 1,4-dinitropiperazine (B13729250) (DNP) and N-mononitrosopiperazine (MNPZ).

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required to initiate a chemical reaction. For the thermal decomposition of N-nitrosopiperazine (MNPZ) in an aqueous piperazine solution, the decomposition follows Arrhenius temperature dependence with an activation energy of 94 kJ/mol. researchgate.net Another study on MNPZ under different conditions reported an activation energy of 75±6 kJ/mol. researchgate.net

For the related compound 1,4-dinitropiperazine (DNP), a nitramine, the activation energy for its solid-state thermolysis has been determined to be 116.51 kJ/mol. The reaction mechanism for DNP was found to follow a nucleation and growth model (Avrami-Erofeev equation). Studies on the decomposition of nitroso-piperazine compounds formed during amine scrubbing processes indicate that the thermal decomposition is a first-order reaction with respect to the nitrosamine concentration and is also dependent on the concentration of piperazine and the CO2 loading in the solution. researchgate.net

| Compound | Activation Energy (Ea) | Notes |

|---|---|---|

| N-mononitrosopiperazine (MNPZ) | 94 kJ/mol | In 8 m aqueous piperazine (PZ) with 0.3 mol CO2/equiv N. researchgate.net |

| 1,4-Dinitropiperazine (DNP) | 116.51 kJ/mol | Solid-state decomposition. |

The initial steps in the thermal decomposition of cyclic nitrosamines and nitramines are critical in determining the subsequent reaction pathways and final products. For energetic materials like 1,4-dinitropiperazine (DNP), it has been shown that the cleavage of the N–N bond (between the ring nitrogen and the nitro group nitrogen) and the C–N bond within the piperazine ring are the primary steps in its thermolysis. Given the structural similarities, it is mechanistically plausible that the thermal decomposition of 1,4-dinitrosopiperazine would also be initiated by the homolytic cleavage of the N–N bond between the ring nitrogen and the nitroso group. This bond is typically one of the weaker bonds in the molecule, and its scission would lead to the formation of radical intermediates that drive further decomposition.

The decomposition of 1,4-dinitrosopiperazine under thermal stress is expected to produce a mixture of gaseous products. Analysis of the thermal decomposition of the related compound 1,4-dinitropiperazine (DNP) revealed that formaldehyde (B43269) (CH₂O), nitrogen dioxide (NO₂), and nitric oxide (NO) are the major gaseous products, produced in larger amounts than carbon dioxide (CO₂) and hydrogen cyanide (HCN). The formation of these products is consistent with a decomposition mechanism initiated by N-N and C-N bond cleavage, followed by fragmentation of the piperazine ring and subsequent reactions of the resulting radical species.

Remediation and Control Strategies

Physical removal methods are crucial for the remediation of water contaminated with persistent organic pollutants like 1,4-dinitrosopiperazine. These techniques aim to separate the contaminant from the aqueous phase without necessarily degrading it chemically.

Activated carbon (AC) is a highly effective and widely used adsorbent for removing a broad range of organic compounds from water. diva-portal.org Its large internal surface area and porous structure provide numerous sites for contaminant molecules to adhere to through a process known as adsorption. nbinno.com Studies have demonstrated that various types of activated carbon, including powdered activated carbon (PAC) and coconut shell-based activated carbon, are efficient at removing N-nitrosamines from water. researchgate.netusu.edu

The primary mechanism for the removal of neutral organic molecules like nitrosamines is physical adsorption. watertechonline.com This process is driven by weak intermolecular forces, known as van der Waals forces, which attract and hold the organic molecules within the carbon's vast network of pores. nbinno.comwatertechonline.com The effectiveness of adsorption depends on several factors related to the activated carbon, the contaminant, and the water matrix. rsc.org

It is important to note that while AC is a powerful tool for removing nitrosamines, some studies have found that activated carbon materials can, under certain aerobic conditions, catalyze the transformation of secondary amines into N-nitrosamines. nih.gov This highlights the need for careful selection of AC materials and monitoring of treatment conditions to prevent unintended byproduct formation. nih.gov

| Factor | Description | Impact on Adsorption Efficiency |

|---|---|---|

| Adsorbent Properties | Pore size distribution, surface area, and surface chemistry of the activated carbon. diva-portal.org | A larger surface area and a pore structure accessible to the target molecule generally lead to higher adsorption capacity. diva-portal.org Surface chemistry (e.g., basicity) can enhance selectivity. acs.org |

| Adsorbate Properties | Molecular weight, polarity, and water solubility of the contaminant. rsc.org | Less soluble, higher molecular weight, and less polar organic compounds tend to be more effectively adsorbed from water. |

| Solution Conditions | pH, temperature, and presence of competing organic matter. usu.edursc.org | pH can affect the surface charge of the carbon and the speciation of the contaminant. Higher temperatures can decrease adsorption efficiency. Competing organics can occupy adsorption sites, reducing capacity for the target compound. usu.edu |

Chemical Treatment Methods

Chemical treatments focus on the degradation of 1,4-dinitrosopiperazine and its precursors through various reactive processes.